molecular formula C20H23N3O5S B2991948 N-(4-(N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 954604-74-1

N-(4-(N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2991948
CAS No.: 954604-74-1
M. Wt: 417.48
InChI Key: OBJKXPMNAPFYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications

Applications in Coordination Chemistry

A study by Crane et al. (2004) discussed the synthesis and characterization of a non-symmetrical, compartmental ligand derived from acetazolamide and its mononuclear cobalt(III) complex. The research focused on the ligand's ability to coordinate with cobalt(II) chloride in pyridine under aerobic conditions, leading to a specific mononuclear cation complex. This work highlights the potential applications of such compounds in the development of coordination complexes with potential uses in catalysis, materials science, and bioinorganic chemistry Crane, J. D., Emeleus, L. C., Harrison, D., & Nilsson, P. (2004). Inorganica Chimica Acta, 357, 3407-3412.

Enzyme Inhibition Studies

Virk et al. (2018) synthesized a series of N-(substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamides, which were evaluated for their inhibition potential against bovine carbonic anhydrase and acetylcholinesterase enzymes. This study suggests the relevance of such compounds in the design of enzyme inhibitors, which could have implications in the development of therapeutic agents Virk, N., Rehman, A., Abbasi, M., Siddiqui, S. Z., Rashid, U., Iqbal, J., Saleem, M., Ashraf, M., Shahid, W., & Shah, S. A. (2018). Pakistan Journal of Pharmaceutical Sciences, 31(4), 1501-1510.

Antioxidant Activity

Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). The study highlighted the effect of hydrogen bonding on the self-assembly process of these complexes and evaluated their antioxidant activity. The findings indicate the potential of such compounds in the development of antioxidants, which could be beneficial in pharmaceutical and nutraceutical applications Chkirate, K., Fettach, S., Karrouchi, K., Sebbar, N. K., Essassi, E., Mague, J., Radi, S., Faouzi, M., Adarsh, N. N., & Garcia, Y. (2019). Journal of Inorganic Biochemistry, 191, 21-28.

Properties

IUPAC Name

N-[4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14(24)22-16-3-9-19(10-4-16)29(26,27)21-12-15-11-20(25)23(13-15)17-5-7-18(28-2)8-6-17/h3-10,15,21H,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJKXPMNAPFYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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